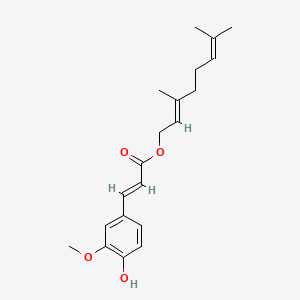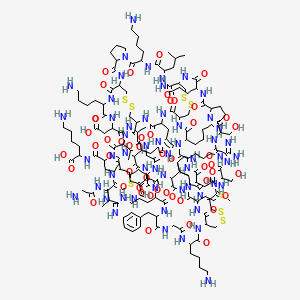
1H-Indene, 2,3-dihydro-1,1,3-trimethyl-3-phenyl-, octabromo deriv.
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Octabromo-2,3-dihydro-1,1,3-trimethyl-3-phenyl-1H-indene” is a chemical compound with the CAS number 155613-93-7 . It is also known by other names such as "1H-Indene, 2,3-dihydro-1,1,3-trimethyl-3-phenyl-, octabromo deriv." .
Molecular Structure Analysis
The molecular formula of this compound is C18H20 . The molecular weight is 236.3514 . The structure of this compound is available as a 2D Mol file or as a computed 3D SD file .Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Transformations
Research on compounds with similar structural features to Octabromo-2,3-dihydro-1,1,3-trimethyl-3-phenyl-1H-indene focuses on their synthesis and chemical transformations. For instance, studies on the efficient methods for selective deprotection of ethers and the synthesis of aromatic polyamides containing phenylindane groups illustrate the compound's potential in facilitating complex organic syntheses and modifications (Hajipour et al., 2002; Ding & Bikson, 2002). These applications are crucial in the development of new materials and chemicals with specific properties.
Photodegradation Studies
The study of photochromic compounds and their photodegradation, involving related structural analogs, suggests that Octabromo-2,3-dihydro-1,1,3-trimethyl-3-phenyl-1H-indene could be useful in understanding the stability and performance of photoresponsive materials (Salemi, Giusti, & Guglielmetti, 1995). This research is particularly relevant to the fields of photovoltaics and organic electronics, where material stability under light exposure is a key concern.
Electronic and Photovoltaic Materials
Studies on thieno[3,4-b]thiophene-based electron acceptors featuring indenoindene cores highlight the relevance of structurally complex indene derivatives in the development of high-performance organic photovoltaics (Xu et al., 2017). These materials show promising applications in solar energy conversion, demonstrating the potential utility of Octabromo-2,3-dihydro-1,1,3-trimethyl-3-phenyl-1H-indene in enhancing the efficiency and tunability of photovoltaic materials.
Polymer Science and Gas Separation Technologies
The synthesis of new polyamides containing phenylindane moieties and their application in gas separation technologies offer insights into the utility of complex indene derivatives (Ding & Bikson, 2002). These materials exhibit high solubility and excellent gas separation characteristics, suggesting potential applications of Octabromo-2,3-dihydro-1,1,3-trimethyl-3-phenyl-1H-indene in enhancing the properties of polymers for specific industrial applications.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Octabromo-2,3-dihydro-1,1,3-trimethyl-3-phenyl-1H-indene involves the bromination of 2,3-dihydro-1,1,3-trimethyl-3-phenyl-1H-indene followed by multiple bromine substitutions.", "Starting Materials": ["2,3-dihydro-1,1,3-trimethyl-3-phenyl-1H-indene", "Bromine", "Acetic acid", "Hydrogen peroxide", "Sodium hydroxide"], "Reaction": ["Step 1: Dissolve 2,3-dihydro-1,1,3-trimethyl-3-phenyl-1H-indene in acetic acid.", "Step 2: Add bromine dropwise to the solution while stirring and cooling the reaction mixture in an ice bath.", "Step 3: Allow the reaction mixture to warm up to room temperature and stir for several hours until the reaction is complete.", "Step 4: Add hydrogen peroxide and sodium hydroxide to the reaction mixture to remove excess bromine and form the corresponding bromohydrin.", "Step 5: Repeat steps 2-4 multiple times to achieve octabromination of the indene ring.", "Step 6: Purify the product by column chromatography or recrystallization." ] } | |
Número CAS |
155613-93-7 |
Fórmula molecular |
C54H48Br24 |
Peso molecular |
2614.7 g/mol |
Nombre IUPAC |
1,1,5,6,6,7,7,7a-octabromo-2,2,3-trimethyl-3-phenyl-5H-indene;2,2,5,6,6,7,7,7a-octabromo-1,1,3-trimethyl-3-phenyl-5H-indene |
InChI |
InChI=1S/3C18H16Br8/c2*1-13(2)15(20)11(9-12(19)16(21,22)18(15,25)26)14(3,17(13,23)24)10-7-5-4-6-8-10;1-13(2)14(3,10-7-5-4-6-8-10)11-9-12(19)16(21,22)18(25,26)15(11,20)17(13,23)24/h3*4-9,12H,1-3H3 |
Clave InChI |
CESLESFYUNRYEP-UHFFFAOYSA-N |
SMILES |
CC1(C2=C(C(=C(C(=C2Br)Br)Br)Br)C(C1(Br)Br)(C)C3=C(C(=CC=C3)Br)Br)C |
SMILES canónico |
CC1(C(C2=CC(C(C(C2(C1(Br)Br)Br)(Br)Br)(Br)Br)Br)(C)C3=CC=CC=C3)C.CC1(C2(C(=CC(C(C2(Br)Br)(Br)Br)Br)C(C1(Br)Br)(C)C3=CC=CC=C3)Br)C.CC1(C2(C(=CC(C(C2(Br)Br)(Br)Br)Br)C(C1(Br)Br)(C)C3=CC=CC=C3)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethanone, 1-(7-azabicyclo[2.2.1]hept-5-en-2-yl)-, exo- (9CI)](/img/no-structure.png)
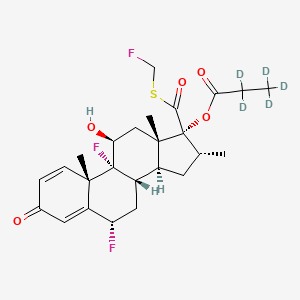
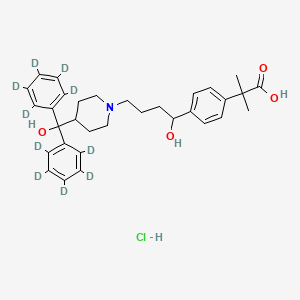
![Des[[N-(1,1-Dimethylethyl)amino]carbonyl] 17-(Propionyl) Finasteride](/img/structure/B585782.png)
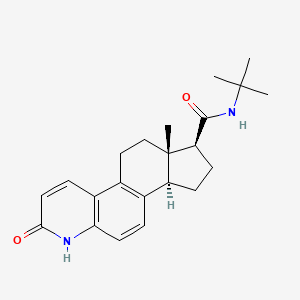

![N-[2-(2,5-Dimethoxyphenyl)ethyl]phthalimide](/img/structure/B585787.png)
